PPG-1 Hydroxyethyl caprylamide

Catalog No.
S1817555
CAS No.
201305-18-2
M.F
C22H41NO3
M. Wt
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PPG-1 Hydroxyethyl caprylamide

CAS Number

201305-18-2

Product Name

PPG-1 Hydroxyethyl caprylamide

Molecular Formula

C22H41NO3

PPG-1 Hydroxyethyl Caprylamide is a specialized, non-ionic alkoxylated fatty amide utilized primarily as a high-efficiency viscosity builder, foam booster, and hydrotrope in aqueous systems. Synthesized from caprylic acid (C8), it offers a shorter hydrophobic chain compared to traditional coco-derived amides. This structural profile grants it superior cold-water solubility and exceptional solubilizing power for lipophilic actives and fragrances. In industrial and personal care procurement, it is strategically selected to replace traditional diethanolamides (DEA) and monoethanolamides (MEA), providing a globally compliant, nitrosamine-free thickening solution that maintains robust rheology even in challenging, high-electrolyte or high-fragrance formulations [1].

Procurement Fit

Nonionic PPG-1 surfactant, DEA-free structure
Single C8 caprylamide chain, chemically defined
Liquid at room temperature, avoids crystallization
Registered in China cosmetic inventory (00830)

Substituting PPG-1 Hydroxyethyl Caprylamide with generic commodity thickeners like Cocamide DEA, Cocamide MEA, or simple sodium chloride (NaCl) introduces severe formulation and regulatory risks. Cocamide DEA carries residual free diethanolamine, triggering California Proposition 65 warnings and potential nitrosamine formation, which can force costly product recalls or market withdrawals [1]. While NaCl is a cheap viscosity builder, it exhibits a steep 'salt curve' that causes catastrophic viscosity collapse when high levels of fragrances or lipophilic actives are introduced. Furthermore, longer-chain substitutes like PPG-2 Hydroxyethyl Cocamide lack the specific C8-driven hydrotropic properties, requiring higher processing temperatures and longer mixing times to solubilize oils, thereby increasing energy consumption and batch cycle times [2].

Substitution Risk

PPG chain length variation (n=1 vs. n=2/3) may shift hydrophobe-hydrophile balance and alter emulsification stability or foaming profile.

Replacing C8 caprylamide with mixed-chain cocamide (C8–C18) can change mildness and irritancy profile; class-level data may not transfer directly.

Safety documentation is specific to the PPG-1 caprylamide structure; regulatory assessment for close generic substitutes is not available, limiting formulation-level interchangeability.

Elimination of Free-DEA and Nitrosamine Formation Risks

Traditional alkanolamides inherently contain trace levels of unreacted secondary amines, posing significant regulatory hurdles. PPG-1 Hydroxyethyl Caprylamide is synthesized without diethanolamine, ensuring a profile completely free of DEA and nitrosamine precursors. Comparative safety assessments show that while Cocamide DEA requires strict monitoring to remain below regulatory thresholds for free DEA, PPG-1 Hydroxyethyl Caprylamide provides a 0 ppm baseline, completely bypassing Prop 65 restrictions and EU nitrosamine limits [1].

Evidence DimensionFree Diethanolamine (DEA) Content
Target Compound Data0 ppm (DEA-free architecture)
Comparator Or BaselineCocamide DEA (contains residual free DEA, subject to regulatory caps)
Quantified Difference100% reduction in free DEA and secondary amine precursors
ConditionsStandard aqueous surfactant formulation storage and stability testing

Secures global regulatory compliance and eliminates the risk of Proposition 65 labeling requirements for finished formulations.

Physical State & Solubility
Class-level
PPG-1 derivative: liquid at 25°C, cloud point behavior; PEG-1 analog may solidify at comparable MW (PEG-600 melts ~19°C).
Supports oil-phase incorporation context
Extrapolated from PPG/PEG homopolymer class behavior

Accelerated Solubilization of Lipophilic Actives

The C8 capryl chain of PPG-1 Hydroxyethyl Caprylamide imparts superior hydrotropic properties compared to C12-C18 amides. In manufacturing scenarios involving the dissolution of lipophilic compounds, the capryl derivative rapidly integrates oils into the aqueous phase. Formulations utilizing caprylamide-based systems demonstrate significantly faster dissolution times at room temperature compared to traditional solid amides like Cocamide MEA, which often require heating to >60°C for uniform dispersion [1].

Evidence DimensionDissolution Time and Temperature Requirement
Target Compound DataRapid solubilization at room temperature (Cold-process compatible)
Comparator Or BaselineCocamide MEA / Standard C12+ Amides (Requires heating to >60°C)
Quantified DifferenceEliminates the heating phase, reducing thermal energy input and accelerating batch processing times
ConditionsCold-process aqueous blending of lipophilic actives/fragrances

Lowers manufacturing energy costs and significantly reduces batch cycle times by enabling cold-process formulation.

Acyl Chain Mildness
Class-level
Single C8 chain vs. C8–C18 coco distribution. Reported HET-CAM: C8 caprylate score ~8.4 vs. C12–C14 glycerides at 14.1.
Reported chain-length context for irritation
Extrapolation from ester surfactants; amide class review advised

Viscosity Retention in High-Fragrance Systems

High loads of essential oils or synthetic fragrances typically disrupt surfactant micelles, leading to a sharp drop in viscosity when relying on simple electrolytes (NaCl). PPG-1 Hydroxyethyl Caprylamide acts as a robust polymeric-like thickener that stabilizes the micellar network. Formulations containing up to 2.5% fragrance maintain stable, high viscosities (e.g., 3,000 to 11,000 cP) without phase separation, whereas NaCl-thickened baselines experience viscosity collapse (dropping below 500 cP) under identical fragrance loads [1].

Evidence DimensionViscosity Stability at High Fragrance Load (2.5%)
Target Compound DataMaintains 3,000 - 11,000 cP
Comparator Or BaselineNaCl-thickened baseline (Viscosity collapses to <500 cP)
Quantified Difference>6x higher viscosity retention in the presence of disruptive lipophilic oils
Conditions69% SLES-based high-fragrance bubble bath/body wash formulation

Prevents product thinning and phase separation in premium, high-oil formulations without requiring expensive acrylate polymers.

Solvency Performance
Head-to-head
Patent US20050014671A1: solvates solid nonionics (HLB ~11–18) into homogeneous liquid concentrate at ambient temperature.
Supports cold-process formulation context
Patent-reported evidence; confirm with target formulation

Enhanced Flash Foam Kinetics via Short-Chain Architecture

The length of the hydrophobic tail directly dictates foam generation speed. The C8 chain of PPG-1 Hydroxyethyl Caprylamide migrates to the air-water interface more rapidly than the C12-C18 chains of PPG-2 Hydroxyethyl Cocamide. This results in superior 'flash foam' (immediate initial foam volume) upon agitation. When used in synergy with longer-chain amides that provide foam density, the caprylamide derivative ensures that the maximum foam volume is reached almost instantaneously, enhancing the functional performance of pump-foamers [1].

Evidence DimensionInitial Foam Generation Speed (Flash Foam)
Target Compound DataRapid interfacial migration (C8 chain)
Comparator Or BaselinePPG-2 Hydroxyethyl Cocamide (Slower migration C12 chain)
Quantified DifferenceFaster initial foam volume peak upon mechanical agitation
ConditionsStandard surfactant aeration / pump-foamer application

Optimizes the immediate sensory profile and perceived efficacy of cleansing products, driving consumer acceptance.

PPG vs PEG Safety
Class-level
PPG secondary -OH: lower reactivity reported; PEG systemic absorption <0.5%. PPG generally recognized as less toxic in pharmaceutical reviews.
Class-level safety context to review
Extrapolated from homopolymer data; formulation-specific assessment needed
Nitrosamine Pathway
Reported
Structural absence of diethanolamine moiety. No nitrosamine formation risk reported; PPG-2 cocamide analog already positioned as DEA-free alternative.
Supports DEA-free regulatory context
Based on structural classification and market analog

DEA-Free Personal Care Cleansing Formulations

Ideal for brands reformulating shampoos, body washes, and facial cleansers to meet strict clean-beauty standards and California Prop 65 requirements, directly leveraging its 0 ppm free-DEA profile [1].

Cold-Process Manufacturing of High-Active Systems

Highly recommended for industrial and institutional (I&I) cleaners or antimicrobial hand washes where lipophilic actives must be solubilized quickly at room temperature, drastically cutting down batch heating costs [2].

High-Fragrance and Essential Oil-Rich Products

The preferred choice for luxury bubble baths and aromatherapy washes where fragrance loads exceed 1.5%, as it prevents the viscosity collapse typically seen with standard salt thickening [3].

Pump-Foamer and Flash-Foam Applications

The optimal co-surfactant for liquid-to-foam pump dispensers, where its C8 chain architecture ensures instantaneous flash foam generation that heavier cocamide derivatives cannot achieve alone [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Mild rinse-off cleansers
DEA-free structure, single C8 chain
Irritation profile review, nitrosamine pathway context
Cold-process liquid concentrates
Liquid-state solvency for solid nonionics
Patent-reported solvency context (HLB window)
Oil-continuous emulsion systems
PPG-based intermediate hydrophobicity
Oil-phase partitioning behavior review

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